molecular formula C17H15ClN2O2 B13749303 4(3H)-Quinazolinone, 5-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- CAS No. 27945-51-3

4(3H)-Quinazolinone, 5-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-

Cat. No.: B13749303
CAS No.: 27945-51-3
M. Wt: 314.8 g/mol
InChI Key: UXRPEKUNBFCCBF-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 5-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by the presence of a quinazolinone core, substituted with a chloro group, a dimethylhydroxyphenyl group, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 5-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate anthranilic acid derivatives with isatoic anhydride, followed by chlorination and subsequent substitution reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 5-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroquinazolinones.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroquinazolinones.

Scientific Research Applications

4(3H)-Quinazolinone, 5-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: The parent compound with a simpler structure.

    5-Chloro-2-methylquinazolinone: Lacks the dimethylhydroxyphenyl group.

    3-(3,5-Dimethyl-4-hydroxyphenyl)quinazolinone: Lacks the chloro and methyl groups.

Uniqueness

4(3H)-Quinazolinone, 5-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

27945-51-3

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

5-chloro-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one

InChI

InChI=1S/C17H15ClN2O2/c1-9-7-12(8-10(2)16(9)21)20-11(3)19-14-6-4-5-13(18)15(14)17(20)22/h4-8,21H,1-3H3

InChI Key

UXRPEKUNBFCCBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)N2C(=NC3=C(C2=O)C(=CC=C3)Cl)C

Origin of Product

United States

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